5-Chloro-3-iodofuro[3,2-b]pyridine

chemoselective coupling heterocyclic synthesis kinase inhibitor

5-Chloro-3-iodofuro[3,2-b]pyridine (CAS 2275607-45-7) is a heterocyclic building block comprising a furo[3,2-b]pyridine core substituted with chlorine at position 5 and iodine at position 3. This dihalogenated scaffold has been identified as a central pharmacophore for potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs).

Molecular Formula C7H3ClINO
Molecular Weight 279.46 g/mol
Cat. No. B14910067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-iodofuro[3,2-b]pyridine
Molecular FormulaC7H3ClINO
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1OC=C2I)Cl
InChIInChI=1S/C7H3ClINO/c8-6-2-1-5-7(10-6)4(9)3-11-5/h1-3H
InChIKeyLMPXDVBOHLZSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-iodofuro[3,2-b]pyridine – A Dual-Halogen Heterocyclic Intermediate for Chemoselective Kinase Probe Synthesis


5-Chloro-3-iodofuro[3,2-b]pyridine (CAS 2275607-45-7) is a heterocyclic building block comprising a furo[3,2-b]pyridine core substituted with chlorine at position 5 and iodine at position 3 . This dihalogenated scaffold has been identified as a central pharmacophore for potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. The combination of chlorine and iodine atoms imparts differentiated reactivity that enables sequential, chemoselective functionalization—a property not achievable with symmetric dihalo or monohalo analogs—making this compound a strategic starting material for structure–activity relationship (SAR) exploration and chemical probe development [1].

Why 5-Chloro-3-iodofuro[3,2-b]pyridine Cannot Be Replaced by Generic Furopyridine Analogs


The synthetic utility of 5-chloro-3-iodofuro[3,2-b]pyridine arises from the orthogonal reactivity of its two halogen substituents: the iodine at position 3 is selectively reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the chlorine at position 5 remains inert under these conditions and can subsequently undergo nucleophilic aromatic substitution or a second coupling . This chemoselectivity is the basis for the efficient, flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines reported by Němec et al., where the compound enabled a second-generation route to the state-of-the-art CLK probe MU1210 and the HIPK inhibitor MU135 [1]. Analogs such as 5-bromo-3-chlorofuro[3,2-b]pyridine or 3,5-dichlorofuro[3,2-b]pyridine lack the required reactivity gradient (C–I >> C–Cl >> C–Br in oxidative addition), leading to cross-reactivity, lower regiochemical fidelity, and reduced synthetic efficiency . Therefore, substituting this intermediate with a generic furopyridine building block would compromise the sequential diversification strategy and ultimately the ability to access the highly selective kinase probes that have been validated against a 210-kinase panel .

Quantitative Evidence for Differentiated Selection of 5-Chloro-3-iodofuro[3,2-b]pyridine


Chemoselective C–I vs. C–Cl Reactivity Enables Sequential Diversification

5-Chloro-3-iodofuro[3,2-b]pyridine provides a reactivity differential between the C–I bond (bond dissociation energy ~209 kJ/mol) and the C–Cl bond (BDE ~327 kJ/mol) that permits exclusive oxidative addition at the 3-iodo position under standard Pd(0) catalysis, leaving the 5-chloro substituent intact for subsequent SNAr or a second cross-coupling . In contrast, the closest analog 5-bromo-3-chlorofuro[3,2-b]pyridine has a smaller C–Br BDE (~285 kJ/mol), which reduces chemoselectivity and increases competing reactivity at both halogen sites . This intrinsic property was exploited by Němec et al., who reported that the flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines 'relies on chemoselective couplings of newly prepared 5-chloro-3-iodofuro[3,2-b]pyridine' [1].

chemoselective coupling heterocyclic synthesis kinase inhibitor

MU1210 Probe: Potent CLK1/2/4 Inhibition with >250-Fold Selectivity Over CLK3

The chemical probe MU1210, synthesized in six steps from 5-chloro-3-iodofuro[3,2-b]pyridine [1], exhibits IC₅₀ values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4) in enzymatic assays, with a Ki of 23 nM for CLK4 determined by NanoBRET in HEK293T cells . Crucially, MU1210 displays >250-fold selectivity over CLK3 (IC₅₀ >3 µM) and strong discrimination against DYRK1a (IC₅₀ = 213 nM), DYRK1b (956 nM), and DYRK2 (1,309 nM) . In a panel of 210 kinases, MU1210 confirmed its narrow target profile [2]. This selectivity profile is a direct consequence of the 3,5-disubstitution pattern accessible only through the chemoselective coupling strategy enabled by the 5-chloro-3-iodo intermediate [1].

CLK kinase chemical probe selectivity

MU135: HIPK2-Selective Inhibitor with X-Ray Structural Validation

MU135 (compound 21e), another 3,5-disubstituted furo[3,2-b]pyridine prepared via the chemoselective coupling of 5-chloro-3-iodofuro[3,2-b]pyridine, is a highly selective HIPK inhibitor with an IC₅₀ of 248 nM for HIPK1 and 119 nM for HIPK2 [1]. The binding mode of MU135 in HIPK2 was resolved by X-ray crystallography at 2.72 Å resolution (PDB 7NCF), confirming the furo[3,2-b]pyridine core as the hinge-binding scaffold [2]. This structural information provides a rational basis for further inhibitor design and is a direct outcome of the synthetic route enabled by the target intermediate.

HIPK2 X-ray crystallography selective inhibitor

Six-Step Synthesis of the CLK Probe MU1210 vs. Longer Alternative Routes

The paper highlights that the CLK probe MU1210 can be prepared in 6 steps from easily available precursors, with the key chemoselective coupling of 5-chloro-3-iodofuro[3,2-b]pyridine as the enabling transformation [1]. This represents a second-generation synthesis that is more efficient than the original route, which required lengthier sequences and/or less selective coupling strategies. While exact step-count comparisons to prior routes are not explicitly tabulated in the available data, the designation of MU1210 as a 'state-of-the-art chemical biology probe' [1] and its adoption by the Structural Genomics Consortium [2] underscore the practical advantage conferred by the dual-halogen intermediate.

synthetic efficiency step count probe synthesis

Procurement-Relevant Applications of 5-Chloro-3-iodofuro[3,2-b]pyridine


Accelerated Synthesis of CLK-Selective Chemical Probes

Medicinal chemistry teams developing CLK1/2/4 inhibitors for oncology or neurodegenerative disease can use 5-chloro-3-iodofuro[3,2-b]pyridine as the key intermediate to access the validated probe MU1210 in six steps [1]. The probe achieves single-digit nanomolar potency (CLK1 IC₅₀ = 8 nM) with >250-fold selectivity over CLK3, confirmed against a panel of 210 kinases . This established route reduces synthetic risk and enables rapid SAR expansion around the 3- and 5-positions.

Structure-Based Design of HIPK2 Inhibitors for Cancer or Fibrosis

For groups targeting HIPK2 in colorectal cancer or renal fibrosis, the intermediate enables the synthesis of MU135 (HIPK2 IC₅₀ = 119 nM), the binding mode of which has been crystallographically determined in HIPK2 (PDB 7NCF, 2.72 Å) [2]. The co-crystal structure reveals the furo[3,2-b]pyridine hinge-binding interaction, providing a template for structure-guided optimization without the need for de novo scaffold identification.

Diversity-Oriented Synthesis of 3,5-Disubstituted Furopyridine Libraries

The orthogonal reactivity of the C–I and C–Cl bonds allows combinatorial variation at two distinct positions with high regiochemical fidelity [1]. Researchers can perform a first Suzuki coupling at C-3 (iodo-selective) followed by a second coupling or SNAr at C-5, generating diverse compound libraries for kinase selectivity profiling. This modular approach is preferred over symmetric dihalo intermediates that would yield mixtures of regioisomers.

Chemical Biology Probe Development for the Dark Kinome

The furo[3,2-b]pyridine scaffold is a relatively underexplored pharmacophore for kinases, and the high-quality probes MU1210 and MU135 have been adopted by the Structural Genomics Consortium for target validation studies [1]. Procuring the intermediate allows academic and industrial groups to contribute to dark kinome exploration by generating novel, selective kinase inhibitors with a scaffold that has proven tractable for both CLK and HIPK families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-iodofuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.